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Compound of Interest

Compound Name: 1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-
dimensional architecture which allows for effective exploration of pharmacological space.[1]
When functionalized with a cyanoacetyl group, as in 1-(Cyanoacetyl)pyrrolidine, this moiety
becomes a powerful pharmacophore, most notably for the inhibition of serine proteases. Its
significance is underscored by its role as a key precursor in the synthesis of Dipeptidyl
Peptidase-4 (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes.[2] This guide
elucidates the fundamental chemistry of this molecule, providing the technical insights
necessary for its effective utilization in research and development.

Molecular Structure and Identification

1-(Cyanoacetyl)pyrrolidine is structurally defined by a pyrrolidine ring N-acylated with a
cyanoacetyl group. This arrangement combines the nucleophilicity of the secondary amine with
the electrophilic and hydrogen-bonding potential of the cyano and carbonyl functions.

IUPAC Name: 3-oxo-3-(pyrrolidin-1-yl)propanenitrile[3]

CAS Number: 14227-95-3[4]

Molecular Formula: C7H10N20[3]

Molecular Weight: 138.17 g/mol [3][5]

Canonical SMILES: C1CCN(C1)C(=0)CC#N[5]
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e InChiKey: VEUDVNNBYYRZBV-UHFFFAQOY SA-N[4]

dot graph "molecular_structure” { layout=neato; node [shape=plaintext]; edge
[color="#202124"];

} END_DOT Caption: 2D Chemical Structure of 1-(Cyanoacetyl)pyrrolidine.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for
reaction monitoring, quality control, and formulation.

Physicochemical Data

Property Value Source
Physical State White to cream crystalline solid  [6]
Melting Point 70.5-76.5 °C [6]
Calculated LogP 0.1 [3]
Calculated Water Solubility log10WS = -0.86 (mol/L) [7]

Spectroscopic Analysis

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation. While
a publicly available, fully assigned experimental NMR spectrum for this specific compound is
elusive, a robust prediction can be made based on established principles and data from closely
related analogs.[8][9]

3.2.1. H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons of
the pyrrolidine ring and the active methylene group of the cyanoacetyl moiety.

e ~3.5-3.7 ppm (t, 4H): Two overlapping triplets corresponding to the two sets of methylene
protons adjacent to the nitrogen atom (-N-CHz-). The deshielding effect of the amide nitrogen
shifts these downfield.
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e ~ 3.4 ppm (s, 2H): A singlet for the methylene protons situated between the carbonyl and
cyano groups (-CO-CH2-CN). These protons are significantly deshielded due to the electron-
withdrawing effects of both adjacent functional groups.[10]

e ~1.9-2.1 ppm (m, 4H): A multiplet corresponding to the remaining two methylene groups of
the pyrrolidine ring (-CHz2-CHz2-CH2-CHz-).

3.2.2. 8C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides key information about the carbon skeleton.

~ 165 ppm: Carbonyl carbon (C=0) of the amide.

~ 116 ppm: Nitrile carbon (-C=N).[1]

~ 46 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen (-N-CH.).

~ 25 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen (-CH2-CH2-).[11]

~ 25 ppm: Methylene carbon between the carbonyl and nitrile groups (-CO-CHz2-CN).
3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of its functional groups.
Data from the NIST database confirms these key features.[4]

e ~2250 cm~1: A sharp, medium-intensity absorption corresponding to the C=N (nitrile)
stretching vibration.

e ~1650 cm~1: A strong, prominent absorption from the C=0 (amide | band) stretching
vibration.

e ~2850-2980 cm~1: C-H stretching vibrations from the methylene groups of the pyrrolidine
ring.

3.2.4. Mass Spectrometry (MS)
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Electron ionization mass spectrometry data from NIST shows a molecular ion peak and
characteristic fragmentation patterns.[12]

e m/z = 138: Molecular ion [M]*.

e m/z = 70: A prominent peak corresponding to the pyrrolidinyl-carbonyl fragment, resulting
from cleavage of the bond between the carbonyl and the adjacent methylene group.

e m/z = 55: A base peak, likely arising from the further fragmentation of the pyrrolidine ring.

Synthesis and Reaction Chemistry

The synthesis of 1-(Cyanoacetyl)pyrrolidine is typically achieved via the N-acylation of
pyrrolidine. This reaction leverages the nucleophilic character of the secondary amine in
pyrrolidine to attack an activated cyanoacetic acid derivative. The following protocol is a
representative method based on well-established acylation procedures for related compounds.
[4][13]

Click to download full resolution via product page

Representative Experimental Protocol

Causality and Experimental Rationale:

o Reagents: Pyrrolidine serves as the nucleophile. Cyanoacetyl chloride is a highly reactive
acylating agent. Triethylamine is used as a non-nucleophilic base to neutralize the HCI
byproduct, preventing the protonation and deactivation of the pyrrolidine starting material.

e Solvent: Anhydrous dichloromethane (DCM) is chosen as it is aprotic and effectively
dissolves the reactants without participating in the reaction.

o Temperature Control: The initial reaction is conducted at 0°C to control the exothermicity of
the acylation reaction with the highly reactive acid chloride, minimizing side reactions. The
reaction is then allowed to warm to room temperature to ensure completion.
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e Work-up: The aqueous washes are critical. The HCI| wash removes residual triethylamine
and unreacted pyrrolidine. The sodium bicarbonate wash removes any unreacted
cyanoacetyl chloride and acidic impurities. The final brine wash aids in the removal of water
from the organic layer before drying.

 Purification: Column chromatography is a standard method to isolate the product from non-
polar impurities and any remaining starting materials, yielding the final product with high

purity.
Step-by-Step Methodology:

e To a round-bottom flask charged with anhydrous dichloromethane (DCM, 10 mL/mmol of
pyrrolidine) under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent) and triethylamine
(1.2 equivalents).

e Cool the stirred solution to 0°C using an ice-water bath.

o Slowly add cyanoacetyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the
internal temperature remains below 5°C.

» After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

o Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring
for 4-6 hours, monitoring the reaction progress by TLC.

o Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a
separatory funnel and separate the organic layer.

e Wash the organic layer sequentially with 1M HCI (aqg.), saturated sodium bicarbonate (aq.),
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

o Purify the crude material by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to afford 1-(Cyanoacetyl)pyrrolidine as a white solid.
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Applications in Drug Development: DPP-IV
Inhibition

The primary application of 1-(Cyanoacetyl)pyrrolidine is as a critical intermediate for the
synthesis of cyanopyrrolidine-based DPP-IV inhibitors, such as Vildagliptin.[9][11]

Mechanism of DPP-IV Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like
glucagon-like peptide-1 (GLP-1). These hormones are crucial for glucose homeostasis. By
inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced glucose-
dependent insulin secretion and suppressed glucagon release, which helps control blood
glucose levels in patients with type 2 diabetes.[13]

The cyanopyrrolidine moiety is key to the inhibitory mechanism. The nitrile group (-C=N) acts
as a warhead that forms a reversible covalent bond with the hydroxyl group of the catalytic
serine residue (Ser630) in the active site of the DPP-4 enzyme.[7] This interaction effectively
and selectively blocks the enzyme's activity.

dot digraph "DPP_IV_Inhibition_Pathway" { rankdir=TB; node [shape=Dbox,
style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4"]; edge [fonthame="Arial"];

} END_DOT Caption: The role of DPP-IV inhibitors in the incretin pathway.

Safety and Handling

1-(Cyanoacetyl)pyrrolidine is classified as harmful and an irritant. Adherence to standard
laboratory safety protocols is mandatory.

o Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye
irritation. May cause respiratory irritation.[10]

o Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.
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o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and acids.

Conclusion

1-(Cyanoacetyl)pyrrolidine is more than a simple organic molecule; it is a strategically
designed building block that holds a significant position in modern medicinal chemistry. Its
unique combination of a pyrrolidine scaffold and a cyanoacetyl functional group makes it an
ideal precursor for the synthesis of potent and selective enzyme inhibitors. The detailed
understanding of its chemical properties, spectroscopic signature, and synthetic pathways
provided in this guide serves as a critical resource for scientists aiming to leverage this
versatile compound in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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